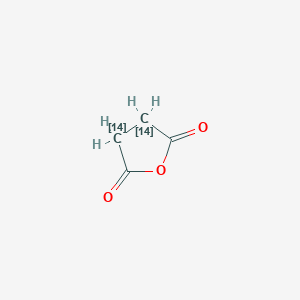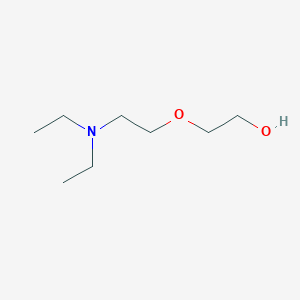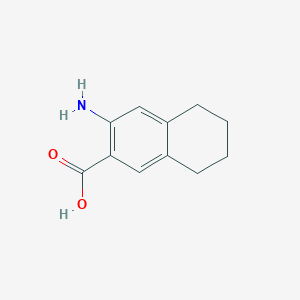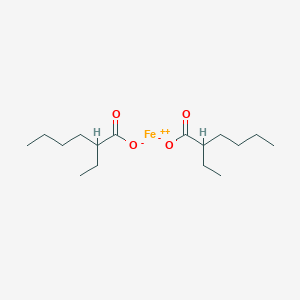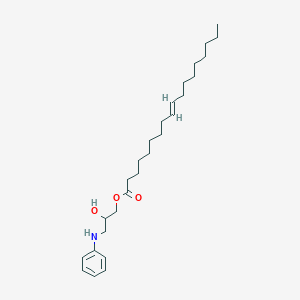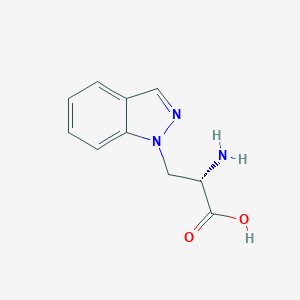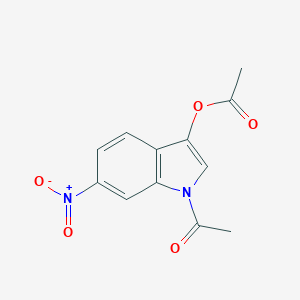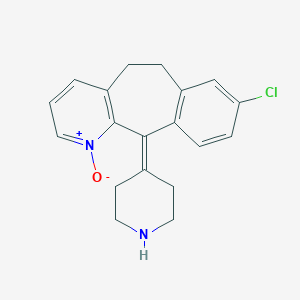
Desloratadine Pyridine N-oxide
Overview
Description
Desloratadine Pyridine N-oxide is a derivative of desloratadine, a second-generation tricyclic antihistamine. This compound is characterized by the presence of a pyridine N-oxide group, which significantly influences its chemical properties and reactivity. This compound is primarily used in research and development settings and is not intended for medicinal or household use .
Mechanism of Action
Target of Action
Desloratadine Pyridine N-oxide primarily targets the histamine H1 receptor . Histamine H1 receptors play a crucial role in mediating allergic responses, and their inhibition can help alleviate symptoms of allergies .
Mode of Action
this compound competes with histamine for binding to the H1 receptor . By binding to these receptors, it inhibits the downstream signaling pathways that lead to allergic symptoms . This interaction with its targets results in the modulation of the allergic response at the cellular level .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the histamine signaling pathway. By inhibiting the H1 receptor, it blocks the downstream signaling pathways that lead to the manifestation of allergic symptoms . The downstream effects of this inhibition include a reduction in inflammation and allergic responses .
Pharmacokinetics
These active metabolites are widely distributed in the liver, spleen, thymus, heart, adrenal glands, and pituitary gland .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the alleviation of allergic symptoms. By inhibiting the H1 receptor, it reduces inflammation and allergic responses at the cellular level . This results in relief from symptoms of seasonal and non-seasonal allergic rhinitis, pruritus, and urticaria .
Biochemical Analysis
Biochemical Properties
Desloratadine Pyridine N-oxide interacts with various biomolecules in biochemical reactions. The presence of strong electron-withdrawing substituents on the pyridine ring results in an increase in the electron affinity value, enhancing the compound’s antifungal activity . Compounds with electron-donating substituents have greater complexation ability .
Molecular Mechanism
These reactions can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Desloratadine Pyridine N-oxide can be synthesized through the oxidation of desloratadine. One common method involves the use of peroxyacids as oxidizing agents. The reaction typically takes place under mild conditions to prevent the degradation of the sensitive tricyclic structure of desloratadine .
Industrial Production Methods
Industrial production of this compound often employs continuous flow processes to ensure high yields and purity. For instance, the use of titanium silicalite in a packed-bed microreactor with hydrogen peroxide in methanol has been reported to produce various pyridine N-oxides efficiently .
Chemical Reactions Analysis
Types of Reactions
Desloratadine Pyridine N-oxide undergoes several types of chemical reactions, including:
Oxidation: The pyridine N-oxide group can be further oxidized under specific conditions.
Substitution: The N-oxide group can participate in substitution reactions, particularly at the ortho and para positions relative to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Peroxyacids are commonly used.
Reduction: Carbon-supported molybdenum-dioxo catalysts and benzyl alcohol are effective.
Substitution: Various halogenating agents, amines, and alkylating agents can be used under appropriate activation conditions.
Major Products
Oxidation: Further oxidized derivatives of pyridine N-oxide.
Reduction: Desloratadine.
Substitution: Halogenated, aminated, or alkylated derivatives of this compound.
Scientific Research Applications
Desloratadine Pyridine N-oxide has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Pyridine N-oxide: A simpler analog used in various oxidation reactions.
Desloratadine: The parent compound, widely used as an antihistamine.
Desloratadine Related Compound F: Another derivative with a formyl group instead of the N-oxide group.
Uniqueness
This group also influences its pharmacokinetic properties, potentially offering advantages over other derivatives in terms of metabolic stability and binding affinity .
Properties
IUPAC Name |
13-chloro-4-oxido-2-piperidin-4-ylidene-4-azoniatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O/c20-16-5-6-17-15(12-16)4-3-14-2-1-11-22(23)19(14)18(17)13-7-9-21-10-8-13/h1-2,5-6,11-12,21H,3-4,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRQZDOHUHWANO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=[N+]4[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60595801 | |
| Record name | 8-Chloro-1-oxo-11-(piperidin-4-ylidene)-6,11-dihydro-5H-1lambda~5~-benzo[5,6]cyclohepta[1,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169253-26-3 | |
| Record name | 8-Chloro-1-oxo-11-(piperidin-4-ylidene)-6,11-dihydro-5H-1lambda~5~-benzo[5,6]cyclohepta[1,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopropyl] Nicotinic Acid Methyl Ester](/img/structure/B27980.png)
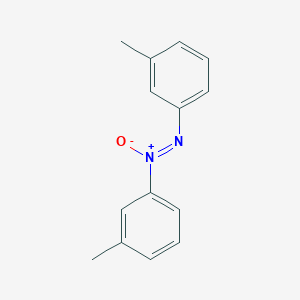
![(1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]propane-1,3-diol](/img/structure/B27983.png)
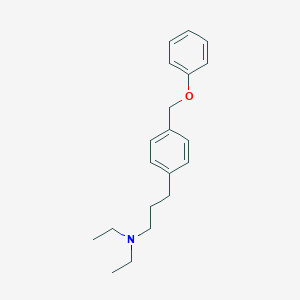
![Methyl 6-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl]pyridine-3-carboxylate](/img/structure/B27985.png)
